molecular formula C12H23ClO2 B14745279 Octyl 4-chlorobutanoate CAS No. 2323-82-2

Octyl 4-chlorobutanoate

Cat. No.: B14745279
CAS No.: 2323-82-2
M. Wt: 234.76 g/mol
InChI Key: JLYKWKRZFITWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl 4-chlorobutanoate can be synthesized through the esterification reaction between 4-chlorobutanoic acid and octanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized enzymes, such as lipases, has also been explored for the synthesis of esters, offering an environmentally friendly alternative to traditional chemical catalysts .

Chemical Reactions Analysis

Types of Reactions

Octyl 4-chlorobutanoate primarily undergoes hydrolysis, transesterification, and reduction reactions. Hydrolysis of the ester in the presence of water and an acid or base catalyst results in the formation of 4-chlorobutanoic acid and octanol . Transesterification involves the exchange of the alkoxy group with another alcohol, producing a different ester and alcohol .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).

Major Products

    Hydrolysis: 4-chlorobutanoic acid and octanol.

    Transesterification: A different ester and alcohol.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 4-chlorobutanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a longer alkyl chain, which can influence its solubility, boiling point, and reactivity. This makes it particularly useful in applications requiring specific ester characteristics .

Properties

CAS No.

2323-82-2

Molecular Formula

C12H23ClO2

Molecular Weight

234.76 g/mol

IUPAC Name

octyl 4-chlorobutanoate

InChI

InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-11-15-12(14)9-8-10-13/h2-11H2,1H3

InChI Key

JLYKWKRZFITWIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.